molecular formula C16H18N2O B15059651 2-Phenoxy-5-(piperidin-2-yl)pyridine

2-Phenoxy-5-(piperidin-2-yl)pyridine

Cat. No.: B15059651
M. Wt: 254.33 g/mol
InChI Key: LPMDCCWZEGVRIN-UHFFFAOYSA-N
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Description

2-Phenoxy-5-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenoxy group at the second position and a piperidin-2-yl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-5-(piperidin-2-yl)pyridine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a halogenated pyridine with a phenol derivative in the presence of a base.

    Introduction of the Piperidin-2-yl Group: The piperidin-2-yl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The phenoxy and piperidin-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce piperidine derivatives.

Scientific Research Applications

2-Phenoxy-5-(piperidin-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The phenoxy and piperidin-2-yl groups allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxy-5-(piperidin-2-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    2-Phenoxy-5-(piperidin-2-yl)quinoline: Contains a quinoline ring, offering different electronic properties.

Uniqueness

2-Phenoxy-5-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenoxy group and a piperidin-2-yl group on a pyridine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-phenoxy-5-piperidin-2-ylpyridine

InChI

InChI=1S/C16H18N2O/c1-2-6-14(7-3-1)19-16-10-9-13(12-18-16)15-8-4-5-11-17-15/h1-3,6-7,9-10,12,15,17H,4-5,8,11H2

InChI Key

LPMDCCWZEGVRIN-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CN=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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